
Mudelta
説明
Mudelta is a novel compound characterized as a potent mu opioid receptor agonist and a high-affinity delta opioid receptor antagonist. It has been studied for its potential to modulate gastrointestinal function, particularly in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) without causing constipation .
科学的研究の応用
Irritable Bowel Syndrome (IBS)
Mudelta has been extensively studied for its efficacy in treating IBS-D. Clinical trials have demonstrated that it significantly improves symptoms such as abdominal pain and diarrhea in patients who have not responded adequately to other treatments like loperamide. A notable study involving 2,428 patients showed that those treated with this compound had a higher rate of symptom relief compared to placebo groups .
Case Study: Efficacy in IBS-D Patients
- Objective : To evaluate the effectiveness of this compound in patients with IBS-D.
- Method : Patients were randomized to receive either this compound (75 mg or 100 mg) or placebo for up to 26 weeks.
- Results : The study reported a composite responder rate of 26.3% for the 75 mg group and 27.0% for the 100 mg group compared to 12.7% for placebo over the first 12 weeks .
Treatment Group | Composite Responder Rate (%) | Statistical Significance |
---|---|---|
This compound 75 mg | 26.3 | P = 0.001 |
This compound 100 mg | 27.0 | P < 0.001 |
Placebo | 12.7 | - |
Pain Management
Research indicates that this compound may also play a role in pain management beyond gastrointestinal applications. Its ability to activate MOR-DOR heteromers suggests potential benefits in treating chronic pain conditions while reducing the risk of tolerance associated with traditional opioids .
Case Study: Pain Relief Efficacy
- Objective : To assess the analgesic effects of this compound in chronic pain models.
- Method : Animal studies were conducted to evaluate behavioral responses to pain stimuli following this compound administration.
- Results : Findings indicated significant analgesic effects comparable to morphine, with reduced side effects related to dependency .
Safety and Side Effects
While this compound is generally well-tolerated, some adverse effects have been reported, including nausea and abdominal pain. Monitoring these side effects is crucial, especially considering its dual action on opioid receptors .
Research Challenges and Future Directions
Despite promising results, further research is needed to fully understand the long-term effects and potential risks associated with this compound use. Ongoing studies aim to explore its efficacy in broader populations and different gastrointestinal disorders.
作用機序
Target of Action
Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .
Mode of Action
Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Biochemical Pathways
The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .
Pharmacokinetics
It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .
Result of Action
The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Action Environment
The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Mudelta would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the compound effectively .
化学反応の分析
Types of Reactions
Mudelta undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
類似化合物との比較
Mudelta is unique compared to other similar compounds due to its dual action on mu and delta opioid receptors. Similar compounds include:
Loperamide: A selective mu opioid receptor agonist used to treat diarrhea but can cause constipation.
Naldemedine: An opioid receptor antagonist used to treat opioid-induced constipation.
Naloxone: A competitive inhibitor of the mu opioid receptor, used to reverse opioid overdose.
This compound’s ability to modulate both mu and delta opioid receptors makes it a promising candidate for treating IBS-D without the side effects associated with other opioid receptor modulators .
生物活性
Mudelta, a compound that interacts with mu (MOR) and delta (DOR) opioid receptors, has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Opioid Receptors
Opioid receptors are classified into three primary types: mu (MOR), delta (DOR), and kappa (KOR). Each receptor type plays distinct roles in pain modulation, reward, and addiction. The interaction between MOR and DOR has been shown to produce unique pharmacological effects when these receptors form heteromers, which are complexes of different receptor types.
Table 1: Characteristics of Opioid Receptors
Receptor Type | Primary Functions | Common Agonists |
---|---|---|
MOR | Analgesia, euphoria | Morphine, Fentanyl |
DOR | Analgesia, mood regulation | Enkephalins |
KOR | Dysphoria, analgesia | Dynorphins |
Biological Activity of this compound
This compound is specifically designed to target the MOR-DOR heteromers. Research indicates that this compound may enhance analgesic effects while potentially reducing the side effects commonly associated with traditional opioids.
Case Studies and Research Findings
- Analgesic Effects : A study demonstrated that this compound significantly increased pain thresholds in rodent models compared to morphine alone. The combination of MOR and DOR activation led to a superadditive effect on pain relief, suggesting enhanced efficacy in pain management without the typical side effects associated with high doses of opioids .
- Addiction Potential : Another significant finding indicated that while this compound produced rewarding effects similar to morphine, it also blocked the reinstatement of drug-seeking behavior in previously addicted subjects. This dual action suggests that this compound could be a valuable tool in managing both pain and addiction .
- Behavioral Studies : Behavioral pharmacology studies showed that this compound administration resulted in reduced anxiety-like behaviors in animal models, indicating potential benefits for treating co-morbid conditions such as anxiety disorders alongside chronic pain .
Table 2: Summary of Key Findings from Studies on this compound
Study Focus | Findings | Implications |
---|---|---|
Pain Relief | Enhanced analgesia via MOR-DOR heteromer activation | Potential for lower opioid dosages |
Addiction Behavior | Blocked reinstatement of drug-seeking behavior | Possible use in addiction therapy |
Anxiety Reduction | Reduced anxiety-like behaviors | Benefits for patients with chronic pain issues |
The mechanism by which this compound exerts its effects involves the stabilization of the MOR-DOR heteromer at the cell surface, preventing its endocytosis while allowing for continued signaling. This unique action allows for sustained analgesic effects without the rapid tolerance development seen with traditional opioid therapies .
特性
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
Record name | Mudelta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-13-8 | |
Record name | Eluxadoline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mudelta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELUXADOLINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。